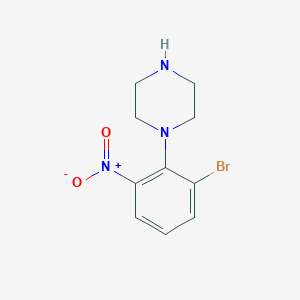

1-(2-Bromo-6-nitrophenyl)piperazine

Descripción

Significance of the Piperazine (B1678402) Scaffold in Chemical Biology and Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its prevalence in a vast array of biologically active compounds underscores its importance. nih.govthieme-connect.comnih.govtandfonline.comnih.gov The unique structural and physicochemical properties of the piperazine moiety contribute to its widespread use in drug discovery and development. tandfonline.comnih.gov

Contextualizing Substituted Phenylpiperazines in Chemical Research

Within the broad class of piperazine derivatives, substituted phenylpiperazines represent a particularly important and extensively studied subgroup. wikipedia.orgwikipedia.org These compounds feature a phenyl group attached to one of the piperazine nitrogens, with various substituents on the phenyl ring. The nature and position of these substituents can dramatically influence the compound's pharmacological profile. nih.govnih.gov

Research into substituted phenylpiperazines has yielded compounds with activity at various receptors and enzymes in the central nervous system and other parts of the body. nih.gov For instance, different substitution patterns on the phenyl ring can lead to selective affinity for dopamine (B1211576) or serotonin (B10506) receptors, making these compounds valuable tools for neuroscience research and the development of treatments for neurological and psychiatric disorders. nih.gov The systematic exploration of substitutions on the phenylpiperazine core allows for the establishment of structure-activity relationships (SAR), which guide the design of more potent and selective molecules. nih.gov

Rationale for the Academic Investigation of 1-(2-Bromo-6-nitrophenyl)piperazine

The academic investigation of 1-(2-Bromo-6-nitrophenyl)piperazine is driven by its potential as a versatile chemical intermediate and a scaffold for the synthesis of more complex molecules with potential biological activity. The specific arrangement of the bromo and nitro groups on the phenyl ring presents unique opportunities for chemical modification.

The presence of a nitro group, an electron-withdrawing substituent, can influence the reactivity of the molecule and its potential interactions with biological targets. nih.govsigmaaldrich.com The bromine atom serves as a useful handle for further chemical transformations, such as cross-coupling reactions, which are fundamental in the construction of diverse molecular architectures. The ortho-positioning of the bromo and nitro groups can also introduce specific steric and electronic effects that may lead to novel pharmacological properties in its derivatives.

Research Objectives and Scope for 1-(2-Bromo-6-nitrophenyl)piperazine Studies

The primary research objectives for studies involving 1-(2-Bromo-6-nitrophenyl)piperazine typically revolve around its synthesis, characterization, and utilization as a building block in the creation of new chemical entities. The scope of this research is generally confined to the laboratory setting and focuses on fundamental chemical and early-stage biological investigations.

Key research objectives include:

Development of efficient synthetic routes: Researchers aim to establish reliable and high-yielding methods for the preparation of 1-(2-Bromo-6-nitrophenyl)piperazine. cscanada.net

Chemical derivatization: A major focus is on using this compound as a starting material to synthesize a library of new molecules by modifying the piperazine nitrogen or by reacting the bromo and nitro functionalities. nih.govresearchgate.net

Structural and physicochemical characterization: Detailed analysis of the compound and its derivatives using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is crucial for confirming their identity and understanding their properties. nih.govguidechem.com

Preliminary biological evaluation: Once new derivatives are synthesized, they are often screened for various biological activities, such as enzyme inhibition or receptor binding, to identify potential lead compounds for further development. nih.govresearchgate.net

It is important to note that research at this stage is exploratory and foundational.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-bromo-6-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2/c11-8-2-1-3-9(14(15)16)10(8)13-6-4-12-5-7-13/h1-3,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQPSFVHBLMPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=C2Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromo 6 Nitrophenyl Piperazine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 1-(2-bromo-6-nitrophenyl)piperazine reveals a primary disconnection at the aryl C-N bond. This approach simplifies the target molecule into two key synthons: a piperazine (B1678402) nucleophile and a 2-bromo-6-nitrophenyl electrophile.

The most logical synthetic pathway involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy identifies the following key precursors:

Piperazine: A readily available and inexpensive cyclic diamine. It can be used in its free base form or as a salt.

1,2-Dibromo-3-nitrobenzene (B2914482): This serves as the electrophilic aromatic partner. The presence of a strongly electron-withdrawing nitro group ortho to the bromine atom significantly activates the ring for nucleophilic attack, making the substitution reaction feasible. youtube.comnih.govyoutube.com

An alternative, though less direct, retrosynthetic approach could involve the initial formation of a different bond, but the C-N disconnection leading to an SNAr reaction is the most common and efficient strategy for this class of compounds. researchgate.netamazonaws.com

| Precursor | Structure | Role in Synthesis |

| Piperazine |  | Nucleophile |

| 1,2-Dibromo-3-nitrobenzene |  | Electrophilic Aromatic Substrate |

Classical and Modern Synthetic Routes to the Core Structure

The formation of the 1-(2-bromo-6-nitrophenyl)piperazine core is predominantly achieved through nucleophilic aromatic substitution, a cornerstone of aromatic chemistry.

The primary method for synthesizing 1-(2-bromo-6-nitrophenyl)piperazine is the direct N-arylation of piperazine with a suitable 2-bromo-6-nitrophenyl electrophile. This reaction falls under the category of nucleophilic aromatic substitution (SNAr). nih.govnih.gov

The mechanism involves the attack of the piperazine nitrogen on the electron-deficient carbon atom bearing a halogen. youtube.com The presence of the nitro group ortho to the leaving group (bromine) is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. nih.govyoutube.com This stabilization lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions. nih.gov

A typical reaction involves heating 1,2-dibromo-3-nitrobenzene with an excess of piperazine. The excess piperazine can also act as the base to neutralize the hydrogen bromide formed during the reaction. Alternatively, an external inorganic or organic base, such as potassium carbonate or triethylamine, can be added to the reaction mixture. The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) to alcohols. cscanada.net

It is worth noting that in SNAr reactions involving halogens, the reactivity trend is often F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by the high electronegativity of fluorine making the carbon more electrophilic, rather than the breaking of the carbon-halogen bond. youtube.com However, bromo-substituted substrates are commonly used due to their optimal balance of reactivity and availability. google.com

While direct SNAr is the most straightforward approach, multicomponent reactions (MCRs) offer an alternative for building molecular complexity in a single step. Although no specific MCR has been reported for the direct synthesis of 1-(2-bromo-6-nitrophenyl)piperazine, the principles of MCRs can be applied to the synthesis of related nitrophenylpiperazine derivatives. nih.gov

For instance, a hypothetical MCR could involve the reaction of a nitro-substituted benzene (B151609) derivative, an amine, and a dielectrophile that forms the piperazine ring in situ. However, for this specific target molecule, the simplicity and efficiency of the bimolecular SNAr reaction make it the more practical and widely used method.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 1-(2-bromo-6-nitrophenyl)piperazine via nucleophilic aromatic substitution can be significantly influenced by several factors. Optimization of these parameters is key to achieving high yields and purity.

Key parameters for optimization include:

Base: The choice and amount of base are critical. Stronger bases can accelerate the reaction but may also lead to side products. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or an excess of piperazine itself.

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (B52724) are often used as they can effectively solvate the reactants and facilitate the reaction.

Temperature: The reaction rate is highly dependent on temperature. Higher temperatures generally lead to faster reactions, but can also promote the formation of impurities. A typical temperature range for these reactions is 80-120 °C.

Reactant Stoichiometry: The ratio of piperazine to the aryl halide can be varied. Using an excess of piperazine can drive the reaction to completion and also serve as the base.

| Parameter | Condition | Effect on Reaction |

| Temperature | 80-120 °C | Affects reaction rate and impurity profile. |

| Solvent | DMF, DMSO | Polar aprotic solvents are generally preferred. |

| Base | K₂CO₃, excess piperazine | Neutralizes the acid byproduct and can influence reaction rate. |

Derivatization and Analog Development of 1 2 Bromo 6 Nitrophenyl Piperazine

Strategies for Structural Modification at the Piperazine (B1678402) Nitrogen Atom

The secondary amine of the piperazine ring in 1-(2-bromo-6-nitrophenyl)piperazine is a prime site for introducing a wide array of substituents, thereby modulating the compound's physicochemical and pharmacological properties. Common strategies for this modification include N-alkylation, N-arylation, N-acylation, and reductive amination. researchgate.netmdpi.com

N-Alkylation and N-Arylation:

N-alkylation can be readily achieved by reacting 1-(2-bromo-6-nitrophenyl)piperazine with various alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. This method allows for the introduction of simple alkyl chains, as well as more complex functionalized moieties.

For the introduction of aryl or heteroaryl groups, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are frequently employed. wikipedia.orgacsgcipr.org This reaction is highly versatile, accommodating a broad range of (hetero)aryl halides and offering good functional group tolerance. libretexts.org For instance, coupling with substituted bromobenzenes or heterocyclic halides can yield a diverse set of analogs. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the piperazine nitrogen, deprotonation, and reductive elimination to furnish the N-arylpiperazine product. wikipedia.org

N-Acylation:

N-acylation is another straightforward method for derivatization, typically involving the reaction of the piperazine with acyl chlorides or carboxylic acids activated with coupling agents. This introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the molecule's conformation and interactions with biological targets. researchgate.net

Reductive Amination:

Reductive amination provides a powerful means to introduce a wide variety of substituents by reacting 1-(2-bromo-6-nitrophenyl)piperazine with aldehydes or ketones in the presence of a reducing agent. mdpi.commasterorganicchemistry.com A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is known for its selectivity and tolerance of various functional groups, including nitro groups. organic-chemistry.orgnih.gov This one-pot procedure allows for the efficient synthesis of N-alkylated derivatives with diverse structural features. researchgate.netnih.gov

| Modification Strategy | Reagents and Conditions | Introduced Moiety | Key Advantages |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | Alkyl, Substituted Alkyl | Straightforward, wide variety of alkyl groups can be introduced. |

| Buchwald-Hartwig Amination | Aryl/Heteroaryl halide, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | Aryl, Heteroaryl | High versatility, good functional group tolerance. libretexts.org |

| N-Acylation | Acyl chloride or Carboxylic acid/Coupling agent (e.g., EDCI, HOBt) | Acyl, Aroyl | Introduces amide functionality, potential for hydrogen bonding. |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, Solvent (e.g., DCE, THF) | Substituted Alkyl | Mild conditions, good functional group tolerance, one-pot procedure. organic-chemistry.orgnih.gov |

Exploration of Substituent Effects on the Bromo-Nitrophenyl Moiety

Modifications to the 2-bromo-6-nitrophenyl ring are crucial for fine-tuning the electronic properties and steric profile of the molecule, which can significantly impact its research properties. Key strategies involve transformations of the bromo and nitro substituents.

The bromine atom on the phenyl ring serves as a useful synthetic handle for further derivatization, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide range of aryl and heteroaryl groups by reacting the bromo-substituted compound with a boronic acid in the presence of a palladium catalyst and a base. nih.govarkat-usa.org The nature of the introduced substituent can dramatically alter the molecule's size, lipophilicity, and electronic distribution, thereby influencing its biological activity.

The electronic nature of the halogen itself can also be varied. For example, replacing bromine with other halogens like chlorine or fluorine can impact the compound's metabolic stability and membrane permeability.

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can be readily reduced to an amino group under various conditions, which in turn opens up a plethora of further derivatization possibilities.

Reduction of the Nitro Group:

The reduction of aromatic nitro groups to primary amines is a well-established transformation in organic synthesis. masterorganicchemistry.comwikipedia.org A variety of reagents can be employed, with the choice depending on the presence of other functional groups in the molecule. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common method. wikipedia.org For substrates sensitive to hydrogenation, chemical reduction methods using metals like iron, zinc, or tin in acidic media are effective alternatives. wikipedia.org For instance, tin(II) chloride (SnCl₂) is known for its mildness and can selectively reduce a nitro group in the presence of other reducible functionalities. wikipedia.org The resulting aniline (B41778) derivative, 1-(2-amino-6-bromophenyl)piperazine, is a key intermediate that can be further modified through reactions such as acylation, sulfonylation, or diazotization followed by substitution.

Aromatic Ring Substitutions:

The strong directing effect of the nitro and bromo groups on the phenyl ring can be exploited to introduce additional substituents through electrophilic aromatic substitution, although the deactivating nature of these groups can make such reactions challenging.

| Modification | Reagents and Conditions | Resulting Moiety | Potential for Further Derivatization |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl | Introduction of diverse aromatic systems. |

| Nitro Group Reduction (Catalytic) | H₂, Pd/C or Raney Nickel | Amino | Acylation, sulfonylation, diazotization. wikipedia.org |

| Nitro Group Reduction (Chemical) | Fe/HCl, SnCl₂/HCl, Zn/AcOH | Amino | Acylation, sulfonylation, diazotization. wikipedia.org |

Synthesis of Homologues and Heterocyclic Bioisosteres

The development of homologues and bioisosteric replacements for the piperazine and nitrophenyl moieties can lead to compounds with improved properties.

Homologation:

Homologation of the piperazine ring, for instance, by replacing it with a homopiperazine (B121016) (diazepane) ring, can alter the conformational flexibility and basicity of the molecule. This can be achieved by starting with the appropriate diamine in the initial synthesis.

Heterocyclic Bioisosteres:

Combinatorial and Parallel Synthesis Approaches for Library Generation

To efficiently explore the chemical space around the 1-(2-bromo-6-nitrophenyl)piperazine scaffold, combinatorial and parallel synthesis techniques are invaluable. mdpi.comnih.gov These approaches allow for the rapid generation of large libraries of related compounds for high-throughput screening.

Solid-Phase Synthesis:

Solid-phase organic synthesis (SPOS) offers a powerful platform for constructing libraries of piperazine derivatives. researchgate.netnih.gov The piperazine scaffold can be attached to a solid support, and then various building blocks can be sequentially added to the free piperazine nitrogen and the bromophenyl ring. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away.

Solution-Phase Parallel Synthesis:

Solution-phase parallel synthesis is another effective strategy for library generation. nih.gov This approach involves running multiple reactions in parallel in separate reaction vessels, often using automated liquid handling systems. While it may require more complex purification strategies compared to SPOS, it avoids potential issues associated with solid-phase chemistry, such as linker cleavage and resin effects.

Both solid-phase and solution-phase parallel synthesis are well-suited for exploring the derivatization strategies outlined above, such as N-alkylation, acylation, and Suzuki coupling, on a large scale.

In Vitro Biological Activity and Mechanistic Investigations of 1 2 Bromo 6 Nitrophenyl Piperazine Derivatives

Receptor Binding Affinity Studies

Arylpiperazine derivatives have been extensively evaluated for their ability to bind to a variety of neurotransmitter receptors, which is a key indicator of their potential pharmacological activity.

The arylpiperazine moiety is a well-established pharmacophore for serotonin (B10506) receptor ligands. semanticscholar.org Derivatives containing this structure are known to interact strongly with several serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. researchgate.netnih.gov The basic nitrogen atom of the piperazine (B1678402) ring is considered crucial for this biological activity, as it can form strong interactions with acidic amino acids within the transmembrane domain of these G-protein coupled receptors. semanticscholar.org

Studies have shown that long-chain arylpiperazine derivatives can exhibit high affinity for the 5-HT1A and 5-HT7 receptors. researchgate.netnih.gov For instance, certain synthesized derivatives show Kᵢ values in the low nanomolar range for these receptors. nih.gov The affinity profile can be modulated through structural variations. For example, the presence of an acetyl group at specific positions on a coumarin ring attached to the piperazine moiety has been shown to increase affinity for both 5-HT1A and 5-HT2A receptors. semanticscholar.org The nature of the aryl group and the length of the linker chain connecting it to the piperazine core are also critical determinants of binding affinity and selectivity across different serotonin receptor subtypes. semanticscholar.org

Table 1: Binding Affinities (Kᵢ, nM) of Representative Arylpiperazine Derivatives at Serotonin Receptors

| Compound | 5-HT1A Receptor (Kᵢ, nM) | 5-HT2A Receptor (Kᵢ, nM) | 5-HT7 Receptor (Kᵢ, nM) |

|---|---|---|---|

| Compound 9b | 23.9 | 39.4 | 45.0 |

| Compound 12a | 41.5 | 315 | 42.5 |

| Compound 4 | 0.78 | - | - |

| Compound 7 | 0.57 | - | - |

Data sourced from multiple studies investigating various long-chain arylpiperazine derivatives. semanticscholar.orgnih.gov

Sigma receptors (σR), comprising σ1 and σ2 subtypes, are recognized as a distinct class of proteins that interact with a wide range of compounds, including piperazine derivatives. nih.gov While initially considered a type of opioid receptor, they are now known to be unique intracellular chaperone proteins that modulate various neurotransmitter systems. nih.govsigmaaldrich.com

Pharmacophore models for sigma receptor ligands often feature a basic moiety, such as piperazine, connected via a linker to other structural regions. nih.gov Studies comparing piperidine and piperazine derivatives have indicated that the piperazine moiety is a critical structural element for dual histamine H3 and σ1 receptor activity. nih.gov Many compounds that bind to σ1 receptors also show affinity for the σ2 subtype. nih.gov The σ2 receptor is overexpressed in proliferating tumor cells, making it a target of interest in cancer research. nih.gov Research into novel sigma-2 compounds has involved characterizing derivatives with benzimidazolone and diazacycloalkane cores using radioligand binding assays. nih.gov

Table 2: Binding Affinities (Kᵢ, nM) of Representative Piperazine Derivatives at Sigma Receptors

| Compound | σ1 Receptor (Kᵢ, nM) | σ2 Receptor (Kᵢ, nM) |

|---|---|---|

| Compound 13 | 51.8 | - |

| Compound 16 | 37.8 | - |

Data from a study on piperazine derivatives designed as histamine H3 and sigma-1 receptor antagonists. nih.gov

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are critical targets for analgesics. frontiersin.org The binding of ligands to these receptors is complex, with interactions influenced by factors such as the ligand's structure and the protonation state of key amino acid residues in the receptor's binding pocket. mdpi.comnih.gov

While many potent opioids like fentanyl contain a piperidine ring, which is structurally related to piperazine, specific binding data for 1-(2-Bromo-6-nitrophenyl)piperazine derivatives at opioid receptors is not extensively detailed in the reviewed literature. However, the general mechanism of opioid receptor binding involves a crucial interaction between a protonated amine on the ligand and a highly conserved aspartate residue (D3.32) in the receptor. mdpi.com Fentanyl, for example, has been shown in simulations to form a salt bridge between its charged piperidine amine and Asp147 of the mu-opioid receptor. nih.gov Furthermore, research into bifunctional ligands suggests that compounds can be designed to interact with both mu-opioid (MOPr) and delta-opioid (DOPr) receptors simultaneously. frontiersin.org

Enzyme Modulation and Inhibition Assays

Beyond receptor binding, piperazine-containing compounds have been investigated for their ability to modulate the activity of specific enzymes implicated in various disease states.

Transglutaminase 2 (TGase 2) is a multifunctional enzyme that catalyzes the formation of isopeptide bonds between proteins. nih.govnih.gov Its activity has been linked to the pathology of numerous diseases, including fibrotic conditions, cancer, and celiac disease. nih.govresearchgate.net Consequently, TGase 2 is considered a significant pharmacological target. researchgate.net

Certain classes of piperazine derivatives have been identified as inhibitors of TGase 2. nih.gov Specifically, compounds belonging to the Nε-acryloyllysine piperazides chemotype have been shown to act as irreversible inhibitors of the enzyme. nih.gov The mechanism of inhibition for many small molecules involves targeting the active site cysteine residue of TGase 2. researchgate.net Studies have also explored reversible inhibitors, such as cinnamoyl triazole derivatives, which compete with the enzyme's acyl donor substrates. researchgate.net The development of potent and selective TGase 2 inhibitors remains an active area of research. researchgate.net

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals, which is essential for maintaining cellular energy levels. nih.govnih.gov Enhancing NAMPT activity is considered a potential therapeutic strategy for conditions associated with declining NAD+ levels, such as aging-related diseases. nih.gov

Small-molecule activators of NAMPT have been discovered, and structure-activity relationship studies have been conducted on various derivatives. In one study, a compound designated NAT and its 81 derivatives were assayed for their ability to activate NAMPT. nih.gov A significant correlation was found between the compounds' ability to activate NAMPT in enzymatic assays and their capacity to protect cells from a NAMPT inhibitor. nih.gov These studies utilize a triply-coupled enzyme assay to monitor the conversion of nicotinamide (NAM) to NADH, providing a quantitative measure of NAMPT activation. nih.gov

Table 3: NAMPT Activation by Representative Compounds

| Compound | Assay | Result |

|---|---|---|

| NAT | Triply-coupled enzyme assay | Dose-dependent activation |

| NAT Derivatives | Cell protection assay | Significant correlation between NAMPT activation and cell protection |

Data from a study on small-molecule activators of NAMPT. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific in vitro biological activity data published for the compound “1-(2-Bromo-6-nitrophenyl)piperazine” corresponding to the detailed outline requested. Research has been conducted on broader classes of related compounds, such as N-phenylpiperazine and nitrophenylpiperazine derivatives, but the specific biological evaluations for the 2-bromo-6-nitro substituted variant are not present in the public domain.

Therefore, it is not possible to provide the requested article with detailed research findings, data tables, and mechanistic investigations solely focused on “1-(2-Bromo-6-nitrophenyl)piperazine” as per the strict constraints of the prompt. Generating content on related but distinct chemical entities would violate the core instruction to focus exclusively on the specified compound and would be scientifically inaccurate.

Structure Activity Relationship Sar Studies of 1 2 Bromo 6 Nitrophenyl Piperazine Scaffolds

Impact of Substituent Nature and Position on Molecular Interactions

The nature and position of substituents on the phenyl ring of arylpiperazines are critical determinants of their biological activity. For the 1-(2-Bromo-6-nitrophenyl)piperazine scaffold, the presence of two substituents in the ortho positions (2-bromo and 6-nitro) significantly influences its electronic and steric properties, which in turn dictates its molecular interactions.

Generally, substitution at the ortho position of the phenyl ring in arylpiperazine derivatives can be favorable for affinity at certain receptors. nih.gov For instance, in a series of bicyclohydantoin-phenylpiperazines, substitution at the ortho position with a group having a negative potential was found to be beneficial for affinity to both 5-HT1A and alpha 1 receptors. nih.gov The nitro group at the 6-position, being strongly electron-withdrawing, and the bromo group at the 2-position, which is also electron-withdrawing and has a notable steric presence, would be expected to significantly modulate receptor binding. libretexts.org

Studies on various arylpiperazine derivatives have shown that ortho-substituted phenyl groups can lead to moderate to strong cytotoxic activities against cancer cell lines. mdpi.com The substitution pattern on the central aromatic ring often follows a rank order of ortho > meta > para for activity at certain targets like P-glycoprotein. nih.govacs.org Halogens, such as the bromo group in the title compound, are a unique case as they are deactivating yet ortho, para-directing in electrophilic aromatic substitution, a property that underscores their complex electronic influence. libretexts.org

In the context of tyrosinase inhibitors, nitrophenylpiperazine derivatives have been synthesized and evaluated, with findings indicating that the electronic nature of the substituents plays a crucial role in their inhibitory potency. nih.govnih.gov Furthermore, the presence of a free amino group has been shown to be essential for the antimalarial activity of some piperazine (B1678402) derivatives, suggesting the potential for the piperazine nitrogen atoms in the title compound to engage in key interactions. researchgate.net

The following table summarizes the influence of substituent position on the activity of some arylpiperazine derivatives:

| Compound Series | Substitution Pattern Trend (Activity) | Target | Reference |

| Benzophenone-type P-gp Inhibitors | ortho > meta > para | P-glycoprotein | acs.org |

| Bicyclohydantoin-phenylpiperazines | ortho substitution favorable | 5-HT1A and alpha 1 receptors | nih.gov |

| Phenylpiperazine-based Cytotoxic Agents | ortho-substitution leads to moderate/strong activity | LNCaP prostate cancer cells | mdpi.com |

Conformational Analysis and Bioactive Conformations in Relation to Activity

The three-dimensional structure, or conformation, of a molecule is intrinsically linked to its biological activity. For arylpiperazines, the relative orientation of the phenyl and piperazine rings is a key determinant of how the molecule fits into a receptor's binding site. nih.govmdpi.com

Research on a number of 1-arylpiperazines has indicated that a relatively coplanar arrangement of the two rings is often part of the bioactive conformation. nih.gov This suggests that for 1-(2-Bromo-6-nitrophenyl)piperazine to be active, it would likely need to adopt a conformation where the phenyl and piperazine rings are in or near the same plane.

The identification of a bioactive conformation can be a challenging task for flexible molecules. chemrxiv.org Computational methods, such as those used in the study of lysophosphatidylserine (B10771985) analogues, can help in identifying the likely bioactive conformational space. chemrxiv.org For arylpiperazines, the basic pharmacophore for ligands of the 5-HT1A receptor consists of an aromatic nucleus and a basic nitrogen atom, with an optimal distance of 5.2 Å between them. mdpi.com

The presence of bulky ortho substituents, such as the bromo and nitro groups in 1-(2-Bromo-6-nitrophenyl)piperazine, can restrict the rotation around the bond connecting the phenyl and piperazine rings. This restriction can either lock the molecule into a bioactive conformation or prevent it from adopting one, thereby influencing its activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netd-nb.info These models can then be used to predict the activity of new, unsynthesized compounds. researchgate.net

For arylpiperazine derivatives, QSAR studies have been successfully employed to understand the structural requirements for activity at various targets. For example, a hologram QSAR (HQSAR) model for arylpiperazine ligands of the 5-HT1A receptor was developed, highlighting the importance of atoms, bonds, connectivity, chirality, and donor/acceptor properties for high affinity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have also been applied to arylpiperazines. nih.gov A CoMFA study on hydantoin-phenylpiperazine derivatives provided insights into the steric and electrostatic factors that govern binding to 5-HT1A and alpha 1 receptors, and helped to explain the selectivity between these two receptor types. nih.gov Such models have revealed that the ortho and meta positions on the phenyl ring are particularly important for modulating affinity and selectivity. nih.gov

QSAR studies on arylpiperazine derivatives with antimalarial activity have led to predictive models that link molecular descriptors to their potency against Plasmodium falciparum. researchgate.net These studies underscore the utility of QSAR in designing new derivatives with enhanced activity.

The following table presents a summary of QSAR models developed for arylpiperazine derivatives:

| QSAR Model | Compound Class | Biological Target/Activity | Key Findings | Reference |

| HQSAR | Arylpiperazines | 5-HT1A Receptor Affinity | Model generated using atoms, bonds, connections, chirality, and donor/acceptor as fragment distinctions showed good predictive power. | nih.gov |

| CoMFA (3D-QSAR) | Hydantoin-phenylpiperazines | 5-HT1A and alpha 1 Receptor Affinity & Selectivity | Rationalized steric and electrostatic factors; meta position implicated in selectivity. | nih.gov |

| Linear Regression Models | Aryl-piperazine derivatives | Antimalarial Activity | Predictive models established relationships between molecular structure and potency against P. falciparum. | researchgate.net |

| QSAR and QSTR | Phenylpiperazine compounds | Anti-proliferative activity and toxicity against prostate cancer cells | Robust models were built to predict activity and toxicity. | d-nb.info |

Computational Chemistry and in Silico Approaches in the Study of 1 2 Bromo 6 Nitrophenyl Piperazine

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as 1-(2-Bromo-6-nitrophenyl)piperazine, into the binding site of a biological target, typically a protein or enzyme. The primary goals are to identify potential biological targets and to predict the binding mode and affinity of the ligand.

The process begins with the three-dimensional structures of both the ligand and the target protein. For 1-(2-Bromo-6-nitrophenyl)piperazine, the structure can be generated and optimized using computational chemistry software. The target structures are often obtained from crystallographic databases like the Protein Data Bank (PDB). Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site, scoring each pose based on a scoring function that estimates the binding free energy.

While specific docking studies for 1-(2-Bromo-6-nitrophenyl)piperazine are not extensively detailed in the public literature, studies on related nitrophenylpiperazine derivatives have demonstrated their potential as inhibitors of various enzymes, such as tyrosinase. uomustansiriyah.edu.iq For instance, in a study of nitrophenylpiperazine derivatives, molecular docking was used to investigate the interactions between the ligands and the active site of tyrosinase. uomustansiriyah.edu.iq Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For 1-(2-Bromo-6-nitrophenyl)piperazine, the nitro group could act as a hydrogen bond acceptor, while the bromo-substituted phenyl ring could engage in hydrophobic and halogen bonding interactions.

Table 1: Illustrative Molecular Docking Data for a Hypothetical Target

| Parameter | Description | Illustrative Value for 1-(2-Bromo-6-nitrophenyl)piperazine |

| Target Protein | The biological macromolecule to which the ligand is docked. | Tyrosinase |

| Binding Affinity (kcal/mol) | An estimation of the strength of the interaction. | -7.5 |

| Key Interacting Residues | Amino acids in the binding site that form significant contacts. | HIS244, SER282, PHE264 |

| Types of Interactions | The nature of the chemical interactions formed. | Hydrogen bond with nitro group; hydrophobic interactions with phenyl ring. |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

For 1-(2-Bromo-6-nitrophenyl)piperazine, DFT calculations can determine several key parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

The distribution of electrostatic potential on the molecular surface can also be mapped. This reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In 1-(2-Bromo-6-nitrophenyl)piperazine, the nitro group is strongly electron-withdrawing, which would create a significant dipole moment and influence the reactivity of the phenyl ring. The piperazine (B1678402) ring, with its nitrogen atoms, provides sites for protonation and hydrogen bonding.

Table 2: Calculated Electronic Properties of a Piperazine Derivative

| Property | Description | Value (Illustrative) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2.1 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 4.4 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 5.2 D |

Note: These values are illustrative and represent typical ranges for similar aromatic piperazine compounds, as specific quantum chemical calculation data for 1-(2-Bromo-6-nitrophenyl)piperazine is not available in the cited literature.

Pharmacophore Modeling and Virtual Screening for Related Chemical Space

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds. This model can then be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening.

For 1-(2-Bromo-6-nitrophenyl)piperazine, a pharmacophore model would likely include features such as a hydrogen bond acceptor (the nitro group), a hydrophobic aromatic ring, and a basic nitrogen atom in the piperazine ring. Studies on related piperidine/piperazine-based compounds have utilized such computational approaches to discover new ligands for targets like the sigma-1 receptor. nih.gov

The development of a pharmacophore model for this compound would allow for the virtual screening of large chemical libraries to identify other molecules with a similar arrangement of functional groups. This can lead to the discovery of new compounds with potentially similar or improved biological activity, thus expanding the chemical space around the initial hit.

Table 3: Key Pharmacophoric Features of 1-(2-Bromo-6-nitrophenyl)piperazine

| Pharmacophoric Feature | Chemical Moiety | Potential Role in Binding |

| Hydrogen Bond Acceptor | Nitro group (NO2) | Forms hydrogen bonds with donor groups in a binding site. |

| Aromatic Ring | 2-Bromo-6-nitrophenyl group | Engages in hydrophobic or pi-stacking interactions. |

| Positive Ionizable | Piperazine nitrogen | Can be protonated at physiological pH to form ionic interactions. |

| Halogen Bond Donor | Bromine atom | Can interact with nucleophilic atoms in the binding pocket. |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand and protein interact and adapt to each other over a period of nanoseconds or longer.

An MD simulation of a 1-(2-Bromo-6-nitrophenyl)piperazine-target complex would provide detailed information on the stability of the binding pose. nih.gov It can reveal whether the key interactions observed in docking are maintained over time, or if the ligand shifts to a different binding mode. The simulation can also highlight the flexibility of both the ligand and the protein's binding site, providing a more dynamic and realistic picture of the binding event.

Analysis of the MD trajectory can include the calculation of the root-mean-square deviation (RMSD) of the ligand and protein atoms, which indicates the stability of the complex. Additionally, the interactions between the ligand and individual amino acid residues can be monitored throughout the simulation to identify the most crucial and persistent contacts. nih.gov

Advanced Analytical Techniques in Research of 1 2 Bromo 6 Nitrophenyl Piperazine

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and conformation of 1-(2-bromo-6-nitrophenyl)piperazine in both solution and solid states. Advanced Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy each provide unique and complementary information.

For 1-(2-bromo-6-nitrophenyl)piperazine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the substituted phenyl ring and the protons of the piperazine (B1678402) ring. The substitution pattern on the aromatic ring will influence the chemical shifts and coupling constants of the aromatic protons. The piperazine ring protons typically appear as multiplets in the aliphatic region of the spectrum. lew.ro The chemical shifts of the methylene (B1212753) groups in the piperazine ring are sensitive to the solvent and the nature of the substituents on the nitrogen atoms. lew.ro

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-(2-Bromo-6-nitrophenyl)piperazine (based on analogous structures)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 120 - 150 |

| Piperazine CH₂ (adjacent to N-aryl) | 3.0 - 3.5 | 45 - 55 |

| Piperazine CH₂ (adjacent to NH) | 2.8 - 3.2 | 40 - 50 |

| C-Br | - | 110 - 120 |

| C-NO₂ | - | 145 - 155 |

Note: These are estimated ranges based on data for similar compounds and are subject to variation based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. This technique provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass but different atomic compositions.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.govnih.gov In the FT-IR spectrum of 1-(2-bromo-6-nitrophenyl)piperazine, characteristic absorption bands would be expected for the N-H stretching of the piperazine ring, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and the symmetric and asymmetric stretching of the nitro (NO₂) group. scispace.comniscpr.res.in For the related 1-(2-nitrophenyl)piperazine (B181537), the NH stretching vibration was observed around 3173 cm⁻¹. scispace.com The CH stretching vibrations of the piperazine ring are typically found in the 2800-3000 cm⁻¹ region. scispace.com

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govspringernature.com This technique would provide unequivocal proof of the molecular structure of 1-(2-bromo-6-nitrophenyl)piperazine, including bond lengths, bond angles, and the conformation of the piperazine ring (typically a chair conformation). nih.gov

While a crystal structure for 1-(2-bromo-6-nitrophenyl)piperazine itself is not publicly documented, studies on salts of the related 1-(4-nitrophenyl)piperazine (B103982) provide a framework for understanding the potential solid-state features. nih.gov For instance, the crystal structures of salts of 4-(4-nitrophenyl)piperazine with various benzoate (B1203000) anions reveal that the piperazine ring generally adopts a chair conformation. nih.gov These studies also highlight the importance of intermolecular interactions, such as N-H···O hydrogen bonds, in stabilizing the crystal lattice. nih.gov

A crystallographic analysis of 1-(2-bromo-6-nitrophenyl)piperazine would be crucial for understanding how the bromo and nitro substituents influence the molecular packing and intermolecular interactions in the solid state. These interactions can include hydrogen bonding involving the piperazine N-H group, as well as halogen bonding involving the bromine atom.

Chromatographic and Mass Spectrometric Methods for Purity and Reaction Monitoring in Research Synthesis

The synthesis of 1-(2-bromo-6-nitrophenyl)piperazine requires careful monitoring to ensure the reaction goes to completion and to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for these purposes. bldpharm.commdpi.com

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A validated HPLC method would be essential for determining the purity of synthesized 1-(2-bromo-6-nitrophenyl)piperazine, allowing for the quantification of any unreacted starting materials or byproducts. The choice of stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent) would be optimized to achieve good separation.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.com This hyphenated technique is particularly useful for identifying impurities by providing their mass-to-charge ratio, which aids in their structural elucidation. During synthesis, LC-MS can be used to monitor the disappearance of starting materials and the appearance of the desired product in real-time. A commercial vendor for a related compound, 1-(2-bromo-6-nitrophenyl)-4-(pyridin-2-yl)piperazine, indicates the availability of LC-MS data for their product, suggesting that established methods for this class of compounds exist. bldpharm.com

Table 2: Typical Chromatographic and Mass Spectrometric Parameters for Analysis

| Technique | Parameter | Typical Value/Condition |

| HPLC | Stationary Phase | C18 |

| Mobile Phase | Acetonitrile/Water gradient | |

| Detection | UV at a specific wavelength (e.g., 254 nm) | |

| LC-MS | Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | |

| Scan Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |

Advanced Biophysical Techniques for Ligand-Target Interaction Characterization

To investigate the potential biological activity of 1-(2-bromo-6-nitrophenyl)piperazine, it is crucial to characterize its interactions with putative protein targets. Advanced biophysical techniques can provide quantitative data on binding affinity, kinetics, and thermodynamics. While no specific studies on this compound are available, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the methods of choice for such investigations.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of binding events between a ligand in solution and a target molecule immobilized on a sensor surface. An SPR experiment could determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ) for the binding of 1-(2-bromo-6-nitrophenyl)piperazine to a specific protein target.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with a binding event. By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the binding event.

The application of these biophysical techniques would be a critical step in understanding the molecular basis of action for 1-(2-bromo-6-nitrophenyl)piperazine and in guiding any future drug discovery efforts based on this scaffold.

Future Research Directions and Open Questions

Development of Novel Synthetic Strategies for Structural Diversification

The structural framework of 1-(2-Bromo-6-nitrophenyl)piperazine offers multiple points for chemical modification, allowing for the creation of a diverse library of derivatives. Future synthetic research will likely focus on strategies that enable systematic and efficient exploration of the chemical space around this core structure.

Key to this diversification is the strategic functionalization of the piperazine (B1678402) and the nitrophenyl moieties. The secondary amine of the piperazine ring is a prime site for the introduction of a wide array of substituents through well-established reactions such as acylation, alkylation, and reductive amination. mdpi.com Furthermore, the bromine atom on the phenyl ring presents a versatile handle for various cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings could be employed to introduce new aryl, vinyl, or alkynyl groups, respectively. Similarly, the Buchwald-Hartwig amination would allow for the formation of C-N bonds, linking diverse amine-containing fragments. mdpi.com

Another promising avenue is the modification of the nitro group. Its reduction to an amine would provide a new site for functionalization, for instance, through amide bond formation or by serving as a precursor for the synthesis of heterocyclic ring systems fused to the phenyl ring. acgpubs.org The development of one-pot or multicomponent reactions that allow for the rapid assembly of complex derivatives from simple starting materials will be crucial for generating chemical diversity efficiently.

Identification of Novel Biological Targets and Polypharmacology Investigations

The phenylpiperazine motif is a well-known pharmacophore present in numerous biologically active compounds, suggesting that derivatives of 1-(2-Bromo-6-nitrophenyl)piperazine could interact with a range of biological targets. nih.govwikipedia.org Preliminary screening of a diversified library of these derivatives against a panel of receptors, enzymes, and ion channels is a critical first step.

Given the established activities of related phenylpiperazine compounds, initial investigations could focus on targets implicated in cancer and infectious diseases. acgpubs.orgnih.gov For instance, certain substituted piperazine purine (B94841) analogs have shown potent anticancer activity by inhibiting kinases like Src in hepatocellular carcinoma cells. nih.gov Therefore, screening for kinase inhibitory activity would be a logical starting point. The antimicrobial potential of piperazine derivatives is also well-documented, with activity reported against various bacterial and fungal pathogens. acgpubs.orgnih.govresearchgate.net

An important aspect of future research will be the exploration of polypharmacology—the ability of a single compound to interact with multiple targets. This can lead to enhanced efficacy or the potential for drug repositioning. A systems biology approach, combining computational predictions with experimental validation, could help to identify the multiple targets of these compounds and elucidate their complex mechanisms of action.

Advanced Mechanistic Studies at the Cellular and Subcellular Levels

Once promising derivatives with significant biological activity are identified, detailed mechanistic studies will be necessary to understand their mode of action at the cellular and subcellular levels. If a derivative shows anticancer activity, for example, investigations would focus on its effects on cell proliferation, cell cycle progression, and the induction of apoptosis.

Techniques such as flow cytometry, fluorescence microscopy, and Western blotting would be employed to study these cellular processes. For instance, to determine if a compound induces apoptosis, assays for caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential would be conducted. Furthermore, identifying the specific signaling pathways modulated by the compound is crucial. This could involve phosphoproteomic studies to identify changes in protein phosphorylation patterns upon treatment.

Localization studies using fluorescently tagged derivatives could reveal the subcellular compartments where the compound accumulates, providing clues about its molecular targets. For example, accumulation in the nucleus might suggest an interaction with DNA or nuclear proteins, while localization to the mitochondria could point towards an effect on cellular metabolism or apoptosis.

Exploration of 1-(2-Bromo-6-nitrophenyl)piperazine Derivatives in New Therapeutic Areas (Conceptual research only)

The versatility of the substituted piperazine scaffold suggests that derivatives of 1-(2-Bromo-6-nitrophenyl)piperazine could have therapeutic potential beyond the areas of oncology and infectious diseases. The following are conceptual research directions for exploring new therapeutic applications.

One promising area is neuropharmacology. The piperazine ring is a common feature in many centrally acting agents, including antipsychotics and antidepressants. wikipedia.org Derivatives of 1-(2-Bromo-6-nitrophenyl)piperazine could be designed and screened for activity against G-protein coupled receptors (GPCRs) and transporters in the central nervous system.

Another potential application is in the development of antiviral agents. For example, 1,3,5-triazine (B166579) derivatives containing a piperazine structure have been shown to possess anti-potato virus Y (PVY) activity. mdpi.com This suggests that by incorporating appropriate pharmacophoric features, derivatives of 1-(2-Bromo-6-nitrophenyl)piperazine could be investigated as potential inhibitors of viral replication or entry.

Furthermore, the inhibition of enzymes like tyrosinase is another avenue worth exploring. Nitrophenylpiperazine derivatives have been designed as tyrosinase inhibitors, which are of interest for treating skin hyperpigmentation disorders and have applications in the food industry. nih.gov The structural features of 1-(2-Bromo-6-nitrophenyl)piperazine could serve as a starting point for the design of novel and potent tyrosinase inhibitors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Bromo-6-nitrophenyl)piperazine, and how can reaction efficiency be optimized?

- Methodological Answer : The primary synthesis involves nucleophilic aromatic substitution between 2-bromo-6-nitroaniline and piperazine. Optimal conditions include refluxing in ethanol (12–24 hours) with a 1:1.2 molar ratio of aniline to piperazine. Adding a polar aprotic solvent like DMF can improve yields (~75%) by enhancing nucleophilicity. Reaction progress is monitored via TLC (hexane:EtOAc, 3:1), and purification uses silica gel chromatography (EtOAc:hexane, 1:4) .

Q. What analytical techniques are recommended for characterizing 1-(2-Bromo-6-nitrophenyl)piperazine?

- Methodological Answer :

- NMR Spectroscopy : In DMSO-d6, piperazine protons appear as multiplets (δ 2.8–3.5 ppm), while aromatic protons show splitting patterns consistent with bromo-nitro substitution (δ 7.5–8.2 ppm).

- Mass Spectrometry : ESI+ LC-MS displays a molecular ion peak at m/z 286.1 ([M+H]+).

- Elemental Analysis : Confirms purity (>98%) with expected C, H, N, and Br percentages .

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer : Store at 2–8°C in amber glass vials under argon due to light and moisture sensitivity. Solubility >50 mg/mL in DMSO, <1 mg/mL in water. Use glove boxes for handling to prevent nitro-group hydrolysis. Safety protocols include fume hood usage and PPE (nitrile gloves, lab coats) .

Advanced Research Questions

Q. How do electronic effects of bromo and nitro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The ortho-nitro group acts as a strong electron-withdrawing group, activating the bromo substituent for Suzuki-Miyaura couplings. Using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DME/H₂O (3:1) at 80°C achieves 60–85% yields. The meta-bromo positioning reduces steric hindrance compared to para-substituted analogs, enabling efficient aryl-aryl bond formation .

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

- Methodological Answer : Conduct species-specific metabolic profiling (e.g., murine vs. human liver microsomes) to identify differential clearance rates. Radiolabeled tracers (e.g., ¹⁴C-labeled at the piperazine nitrogen) track tissue distribution. Maintain logP between 2.1–3.4 to optimize blood-brain barrier penetration, as shown in recent CNS-targeting studies .

Q. What computational strategies enhance selectivity for serotonin receptor subtypes?

- Methodological Answer :

- Homology Modeling : Use AlphaFold-generated 5-HT₂A/₂C receptor structures.

- Molecular Docking (Glide SP) : Substituting the nitro group with sulfonamide increases H-bond interactions with Ser159 (5-HT₂A) while reducing steric clashes in 5-HT₂C.

- Validation : Functional cAMP assays confirm selectivity ratios (e.g., 8.7 for sulfonamide derivative vs. 1.2 for parent compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.